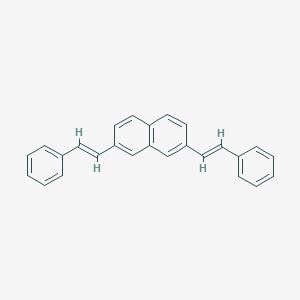

2,7-Distyrylnaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,7-Distyrylnaphthalene is an organic compound with the molecular formula C26H20. It is characterized by the presence of two styryl groups attached to the naphthalene ring at the 2 and 7 positions. This compound is known for its fluorescent properties, making it valuable in various scientific applications .

Aplicaciones Científicas De Investigación

2,7-Distyrylnaphthalene has several applications in scientific research:

Chemistry: It is used as a fluorescent probe for studying molecular interactions and dynamics.

Biology: The compound serves as a fluorescent dye for visualizing cellular membranes and other biological structures.

Medicine: Its fluorescent properties are utilized in imaging techniques for diagnostic purposes.

Industry: It is used in the development of fluorescent materials for sensors and other applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,7-Distyrylnaphthalene can be synthesized through the reaction of naphthalene-2,7-dicarboxaldehyde with benzyltriphenylphosphonium bromide. This reaction typically involves the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic synthesis protocols involving the use of aldehydes and phosphonium salts under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2,7-Distyrylnaphthalene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of naphthoquinones.

Reduction: Reduction reactions can convert the styryl groups into ethyl groups.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed:

Oxidation: Naphthoquinones

Reduction: Ethyl-substituted naphthalenes

Substitution: Various substituted naphthalenes depending on the reagent used.

Mecanismo De Acción

The mechanism by which 2,7-distyrylnaphthalene exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful for imaging and detection purposes. The molecular targets include cellular membranes and other biological structures where the compound can intercalate and provide fluorescence .

Comparación Con Compuestos Similares

- 1,4-Distyrylnaphthalene

- 2,6-Distyrylnaphthalene

- 4,4’-Bis(2-phenylethenyl)biphenyl

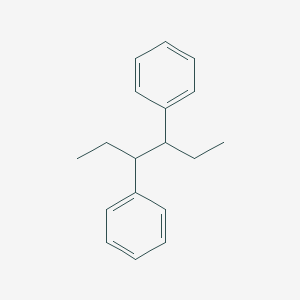

Comparison: 2,7-Distyrylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct fluorescent properties. Compared to 1,4- and 2,6-distyrylnaphthalene, the 2,7-isomer exhibits different photophysical characteristics, making it more suitable for certain applications such as cellular imaging .

Propiedades

IUPAC Name |

2,7-bis[(E)-2-phenylethenyl]naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H/b13-11+,14-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXGJINOQBOMFG-PHEQNACWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=C3)/C=C/C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32057-88-8 |

Source

|

| Record name | NSC288503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: How does irradiation of 2,7-distyrylnaphthalene lead to the formation of 5,6-dihydrohexahelicene?

A1: When irradiated under strictly oxygen-free conditions, this compound undergoes a photocyclization reaction. [] This involves the formation of a new carbon-carbon bond between specific positions within the molecule, leading to a cyclized intermediate. Subsequently, hydrogen atom shifts (H-shifts) occur within this intermediate, ultimately yielding 5,6-dihydrohexahelicene.

Q2: How was the conformation of the synthesized 5,6-dihydrohexahelicene determined?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in analyzing the conformation of 5,6-dihydrohexahelicene. [] Specifically, researchers examined:

Q3: What is the significance of studying helicenes like 5,6-dihydrohexahelicene?

A3: Helicenes, characterized by their helical structure arising from the non-planar arrangement of fused aromatic rings, represent a fascinating class of molecules with unique properties. [] Their inherent chirality, even in the absence of asymmetric centers, makes them intriguing for applications in areas like:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxycarbonyl-2-phenyl-4,5-dihydrospiro[1,3-thiazole-5,9'-(9'H)-fluorene]](/img/structure/B371471.png)

![2-{[(3-Isopropyl-4-methoxy-2,6-dimethylphenyl)(sulfinyl)methyl]sulfonyl}naphthalene](/img/structure/B371478.png)